molecular formula C22H18N4O5 B12463514 2-ethoxy-6-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol

2-ethoxy-6-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol

Cat. No.: B12463514
M. Wt: 418.4 g/mol
InChI Key: LDVFUPCCYNKSAT-UHFFFAOYSA-N
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Description

2-ethoxy-6-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol is a complex organic compound with a unique structure that includes an oxazolo[4,5-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-6-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol typically involves multiple steps, including the formation of the oxazolo[4,5-b]pyridine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the oxazolo[4,5-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Functionalization: Introduction of the ethoxy, nitro, and imino groups through various organic reactions such as nitration, alkylation, and condensation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-6-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium ethoxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative of the compound.

Scientific Research Applications

2-ethoxy-6-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-6-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolo[4,5-b]pyridine derivatives and nitrophenol derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

2-ethoxy-6-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol is unique due to its specific combination of functional groups and the presence of the oxazolo[4,5-b]pyridine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H18N4O5

Molecular Weight

418.4 g/mol

IUPAC Name

2-ethoxy-6-[[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]iminomethyl]-4-nitrophenol

InChI

InChI=1S/C22H18N4O5/c1-3-30-19-11-16(26(28)29)9-15(20(19)27)12-24-17-10-14(7-6-13(17)2)22-25-21-18(31-22)5-4-8-23-21/h4-12,27H,3H2,1-2H3

InChI Key

LDVFUPCCYNKSAT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)C)[N+](=O)[O-]

Origin of Product

United States

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